ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, such as monoamine oxidase . These targets play crucial roles in various biological processes, including neurotransmission and enzymatic reactions.
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in neuroprotection and anti-inflammatory responses . The downstream effects of these pathway alterations can include changes in cellular function and overall organismal health.
Result of Action
Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . These effects can result in improved cellular health and function, particularly in the context of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps may include:
Formation of the quinoline core through cyclization reactions.
Introduction of the methoxyphenyl group via nucleophilic substitution reactions.
Esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions often use nucleophiles like sodium hydride (NaH) or amines in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the quinoline core, with modifications to the methoxyphenyl group, the amino group, or the carboxylate group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness: Ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its specific structural features, such as the presence of the methoxyphenyl group and the amino group. These features contribute to its unique biological and chemical properties, making it distinct from other quinoline derivatives.
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)18-19(22-12-14-6-8-15(26-3)9-7-14)16-11-13(2)5-10-17(16)23-20(18)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJNVZLKVJBZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.